molecular formula C13H16O2 B6307355 3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one CAS No. 2168278-98-4

3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one

Cat. No.: B6307355
CAS No.: 2168278-98-4
M. Wt: 204.26 g/mol
InChI Key: MJHZKGFRJBBJFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one is an organic compound with the molecular formula C12H14O2. It is a cyclobutanone derivative, characterized by the presence of a benzyloxy group attached to the methyl group on the cyclobutane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one typically involves the reaction of cyclobutanone with benzyl alcohol in the presence of a suitable catalyst. One common method is the use of acid catalysts to facilitate the formation of the benzyloxy group. The reaction conditions often include:

    Temperature: Moderate temperatures (50-80°C) to ensure optimal reaction rates.

    Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvents: Solvents like dichloromethane or toluene to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form alcohols.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of benzyloxy-substituted aldehydes or carboxylic acids.

    Reduction: Formation of benzyloxy-substituted alcohols.

    Substitution: Formation of various substituted cyclobutanone derivatives.

Scientific Research Applications

3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. The cyclobutanone ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Phenylmethoxy)methyl]cyclobutanone
  • 3-[(Methoxy)methyl]cyclobutanone
  • 3-[(Ethoxy)methyl]cyclobutanone

Uniqueness

3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one is unique due to the presence of the benzyloxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

2-methyl-3-(phenylmethoxymethyl)cyclobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-10-12(7-13(10)14)9-15-8-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHZKGFRJBBJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC1=O)COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.